(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride
CAS No.:
Cat. No.: VC17890420
Molecular Formula: C8H11BClNO4
Molecular Weight: 231.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BClNO4 |
|---|---|
| Molecular Weight | 231.44 g/mol |
| IUPAC Name | (5-ethoxycarbonylpyridin-3-yl)boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6;/h3-5,12-13H,2H2,1H3;1H |
| Standard InChI Key | JTHRFRRCALQEET-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CN=C1)C(=O)OCC)(O)O.Cl |
Introduction
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is a specialized boronic acid derivative that has garnered significant attention in the field of organic synthesis. This compound features a pyridine ring substituted with an ethoxycarbonyl group and a boronic acid moiety, which is stabilized as a hydrochloride salt. Its versatility in Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate in the synthesis of complex molecules, with applications spanning medicinal chemistry and materials science.
Synthesis Methods
The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride can be achieved through several methods, which can be adapted for industrial-scale production. These methods focus on cost-effectiveness and the availability of starting materials.
Biological Activity and Applications
This compound exhibits notable biological activity due to its ability to form reversible covalent bonds with diols and other Lewis bases. It has been studied for its potential in enzyme inhibition, particularly serine proteases, which are crucial in various physiological processes and disease states, including cancer. Additionally, boronic acids have shown promise in cancer treatment by modulating signaling pathways involved in cell proliferation and survival.
| Application | Description |
|---|---|
| Enzyme Inhibition | Inhibits serine proteases by forming covalent bonds with active site residues |
| Cancer Treatment | Modulates signaling pathways involved in cell proliferation and survival |
| Suzuki-Miyaura Reactions | Acts as a valuable intermediate in organic synthesis |
Research Findings and Future Directions
Research on (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride highlights its potential in medicinal chemistry, particularly in developing therapeutic strategies that exploit its enzyme inhibition properties. Techniques such as surface plasmon resonance and isothermal titration calorimetry are used to evaluate its interactions with biological targets.
Future research directions may include exploring its applications in materials science and further investigating its therapeutic potential in treating diseases where enzyme regulation is crucial.
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